1-(4-Fluorophenyl)-3-[4-hydroxy-6-(4-methoxyphenyl)pyrimidin-2-yl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-FLUOROPHENYL)-N’-[4-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]GUANIDINE is a synthetic organic compound that belongs to the class of guanidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-N’-[4-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]GUANIDINE typically involves the following steps:
Formation of the Pyrimido[4,5-d]pyrimidine Core: This can be achieved through a multi-step reaction starting from readily available precursors such as 4-fluoroaniline and 4-methoxybenzaldehyde.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-N’-[4-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]GUANIDINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Common in aromatic compounds, where substituents on the phenyl rings can be replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-N’-[4-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]GUANIDINE involves its interaction with specific molecular targets. These could include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.
DNA/RNA: Interaction with genetic material, potentially affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(4-FLUOROPHENYL)-N’-[4-(4-HYDROXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]GUANIDINE: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(4-CHLOROPHENYL)-N’-[4-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]GUANIDINE: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
The uniqueness of N-(4-FLUOROPHENYL)-N’-[4-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]GUANIDINE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both fluorine and methoxy groups can enhance its lipophilicity and potentially improve its ability to cross biological membranes.
Properties
Molecular Formula |
C18H16FN5O2 |
---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-6-oxo-1H-pyrimidin-2-yl]guanidine |
InChI |
InChI=1S/C18H16FN5O2/c1-26-14-8-2-11(3-9-14)15-10-16(25)23-18(22-15)24-17(20)21-13-6-4-12(19)5-7-13/h2-10H,1H3,(H4,20,21,22,23,24,25) |
InChI Key |
YUFLIJOAKNUTJJ-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)/N=C(\N)/NC3=CC=C(C=C3)F |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)N=C(N)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.